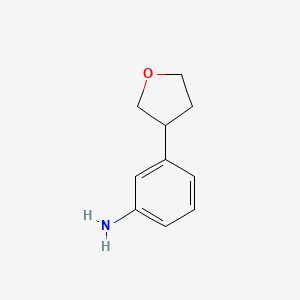

3-(Tetrahydrofuran-3-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

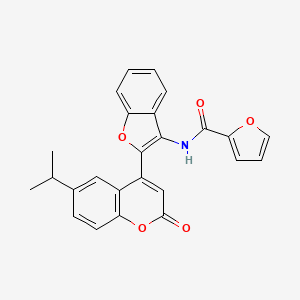

3-(Tetrahydrofuran-3-yl)aniline is a chemical compound with a molecular weight of 163.22 . It is a derivative of aniline, which is an organic compound consisting of an amine attached to a benzene ring . This compound is a precursor to many industrial chemicals and is primarily used in the manufacture of precursors to polyurethane .

Synthesis Analysis

The synthesis of this compound and its derivatives involves various chemical reactions. For instance, the synergy between nickel catalysts and simple, cheap, and modular diaryl ketones enables a photochemical C-C bond-formation via sp3 C-H functionalization of alkane feedstocks . An operationally simple and efficient strategy for the synthesis of substituted tetrahydrofurans from readily available cis-butene-1,4-diol is based on a redox-relay Heck reaction, that generates cyclic hemiacetals .Molecular Structure Analysis

The molecular structure of this compound is complex and involves various elements. Detailed studies of the molecular and electronic structures, vibrational frequencies, and infrared intensities of aniline and its derivatives have been carried out using the density functional method .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, in a Ni-catalyzed photoredox reaction, aryl chlorides serve as both cross-coupling partners and the chlorine radical source for the α-oxy C (sp3)-H arylation of cyclic and acyclic ethers . The use of Et3SiH and a catalytic amount of I2 enables transition-metal-free, intramolecular hydroalkoxylation/reduction and hydroamination/reduction of unactivated alkynes at room temperature .科学的研究の応用

One-Pot Synthesis of N-Arylated Amines : An efficient catalytic system for one-step synthesis of N-arylated amines, such as 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline, using different rhodium precursors and phosphorus ligands has been developed. This method achieves high conversion and yield rates, demonstrating its potential in organic synthesis (Zheng & Wang, 2019).

Electroluminescence Application in Platinum Complexes : Studies on luminescent tetradentate bis-cyclometalated platinum complexes, involving N,N-di(3-(tetrahydrofuran-3-yl)phenyl)aniline derivatives, have shown their potential in organic light-emitting diode (OLED) devices, with significant quantum efficiencies. These complexes display a range of emissions from blue to red, indicating their versatility in electroluminescent applications (Vezzu et al., 2010).

Photosensitizers for Photochemotherapy : Derivatives of 3-(Tetrahydrofuran-3-yl)aniline have been explored in the synthesis of phenothiazines, which are investigated for potential use in photochemotherapy. These compounds exhibit different properties compared to standard photosensitizers, opening new avenues in medicinal chemistry (Wainwright, Grice, & Pye, 1999).

Synthesis of Polyaniline Derivatives : Research on the thermal properties of polyaniline and its copolymers, including those derived from aniline and tetrahydrofuran, has revealed significant insights into their solubility and thermal behavior. This research is crucial for the development of new materials with enhanced solubility and stability (Conklin et al., 1995).

Hydroamination-Hydroarylation Reactions : Studies on the condensation of aniline and its derivatives with cyclic olefins like tetrahydrofuran have shown potential applications in catalysis and organic synthesis, particularly in the formation of hydroamination and hydroarylation products (Brunet et al., 1994).

Electrochemical Applications : Research on the electrochemical synthesis of aniline derivatives in non-aqueous solutions has opened up new possibilities in the field of electrochemistry, especially in the synthesis of electroactive and soluble polyanilines (Yamada et al., 1995).

Safety and Hazards

特性

IUPAC Name |

3-(oxolan-3-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9H,4-5,7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUSSNPWOSCGKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate](/img/structure/B2403934.png)

![N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2403935.png)

![8-(sec-butyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403936.png)

![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B2403938.png)

![Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2403944.png)

![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2403945.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403946.png)